Benzo[g]quinoline-2,4(1H,3H)-dione
Description
Benzo[g]quinoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused bicyclic structure with a quinoline core and ketone functionalities at positions 2 and 2. This compound serves as a critical intermediate in multicomponent reactions for synthesizing pharmacologically active chromenoquinoline derivatives. For example, it reacts with arylglyoxals and naphthalen-2-ol under solvent- and catalyst-dependent conditions to yield benzo[5,6]chromeno[3,2-c]quinoline derivatives, which are explored for their biological activities . Its structural rigidity and electron-deficient nature make it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1H-benzo[g]quinoline-2,4-dione |
InChI |
InChI=1S/C13H9NO2/c15-12-7-13(16)14-11-6-9-4-2-1-3-8(9)5-10(11)12/h1-6H,7H2,(H,14,16) |
InChI Key |
DZMYMJKYEHGYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC3=CC=CC=C3C=C2NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[g]quinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzoic acid derivatives with carbonyl compounds under acidic or basic conditions. Another method includes the use of photocatalysts in the presence of oxygen to achieve the desired product under mild and eco-friendly conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally friendly solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzo[g]quinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, antimicrobial agent, and antioxidant.
Industry: The compound is utilized in the development of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzo[g]quinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The compound’s extended π-π conjugation allows it to interact with biological macromolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Quinazoline-2,4(1H,3H)-dione Derivatives
- Structure: Features a pyrimidine ring fused with a benzene ring instead of the quinoline system.
- Synthesis : Prepared via substitution reactions at the 3-position, such as 3-bromo or 3-chloro derivatives, using halogenating agents like sulfuryl chloride .
- Biological Activity: 3-Substituted derivatives (e.g., compounds 2c, 4b, and 4e) exhibit dual inhibition of c-Met and VEGFR-2 tyrosine kinases, showing antiproliferative activity against cancer cell lines . Schiff base derivatives (e.g., 3-[(2-bromophenyl)methylene]amino derivatives) demonstrate antibacterial properties .
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- Structure: Incorporates a pyrimidine ring fused to a quinoline system, increasing aromaticity and planarity.
- Synthesis : Produced via condensation of substituted anilines, aldehydes, and barbituric acid .
- Properties :
Benzo[g]pteridine-2,4(1H,3H)-dione (Alloxazine)
- Structure: Contains a pteridine core with two ketone groups, differing in ring fusion compared to benzo[g]quinoline.
- Synthesis : Modified via alkylation or halogenation (e.g., 1,3,7,8-tetramethyl derivatives) .
- Biological Activity: Alloxazine acts as a selective adenosine A2B receptor antagonist (10-fold selectivity over A2A) . Substituted variants (e.g., 5-acetyl-3-methyl-10-phenyl) are explored for redox-active properties .
Comparative Analysis of Key Properties
Physicochemical Properties
- Lipophilicity: Pyrimidoquinoline derivatives (logP ~1.7) are more lipophilic than benzo[g]quinoline-dione (predicted logP ~1.2), impacting bioavailability .
- Solubility : Quinazoline derivatives with polar substituents (e.g., -OH, -OCH₃) exhibit improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
